![molecular formula C21H15IN2O3 B6082826 N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B6082826.png)

N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

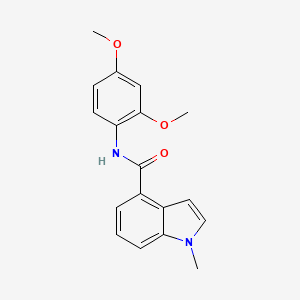

N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide, also known as IBZM, is a radioligand that is used in scientific research to study dopamine receptors in the brain. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and movement. The ability to study dopamine receptors using IBZM has important implications for understanding a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.

Wirkmechanismus

N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide binds specifically to dopamine D2 receptors in the brain. Dopamine D2 receptors are found in various regions of the brain, including the striatum, which is involved in motor control, and the limbic system, which is involved in reward and motivation. By binding to these receptors, this compound can be used to study the distribution and density of dopamine receptors in different regions of the brain.

Biochemical and Physiological Effects:

This compound is a selective ligand for dopamine D2 receptors and does not have any known physiological effects on its own. However, by binding to dopamine receptors, this compound can modulate the activity of dopamine in the brain, which can have downstream effects on mood, motivation, and movement.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide in scientific research is its specificity for dopamine D2 receptors. This allows researchers to study dopamine receptors in a targeted and precise manner. However, there are some limitations to using this compound. For example, the radioactive isotope used to label this compound can have a short half-life, which limits the amount of time researchers have to conduct their experiments. Additionally, the use of radioactive substances can pose safety risks to researchers and patients.

Zukünftige Richtungen

There are several future directions for research using N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide. One area of interest is the study of dopamine receptors in different brain regions and how these receptors are affected by various neurological and psychiatric disorders. Another area of interest is the development of new radioligands that can target different subtypes of dopamine receptors, which could provide more detailed information about the role of dopamine in the brain. Additionally, researchers are exploring the use of this compound in combination with other imaging techniques, such as magnetic resonance imaging (MRI), to gain a more comprehensive understanding of the brain.

Synthesemethoden

The synthesis of N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting materials for the synthesis are 4-iodoaniline and 3-methoxybenzoyl chloride. The intermediates are then prepared by reacting these starting materials with various reagents, including sodium hydroxide and acetic anhydride. The final coupling reaction involves the reaction of the intermediates with 2-amino-5-bromobenzoxazole to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide is primarily used as a radioligand in positron emission tomography (PET) imaging studies to study dopamine receptors in the brain. PET imaging involves the injection of a small amount of a radioactive substance into the body, which can then be detected by a PET scanner. By labeling this compound with a radioactive isotope, researchers can track its distribution in the brain and use this information to study dopamine receptors.

Eigenschaften

IUPAC Name |

N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15IN2O3/c1-26-17-4-2-3-14(11-17)20(25)23-16-9-10-19-18(12-16)24-21(27-19)13-5-7-15(22)8-6-13/h2-12H,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDJPEBZLJYDIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15IN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[(2-phenoxybenzoyl)amino]benzoate](/img/structure/B6082748.png)

![2-({[2-(4-isobutyryl-1-piperazinyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6082751.png)

![4-[4-({[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]-2-methyl-3-butyn-2-ol](/img/structure/B6082769.png)

![2-(4-chlorobenzyl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6082775.png)

![6-amino-5-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B6082778.png)

![2-chloro-N-{1-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B6082792.png)

![2-({[5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6082802.png)

![diethyl 4-[2-(benzyloxy)phenyl]-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6082810.png)

![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,1-dimethyl-2-piperidinecarboxamide](/img/structure/B6082835.png)

![6-(3-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B6082837.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine](/img/structure/B6082840.png)

![(3,5-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B6082846.png)